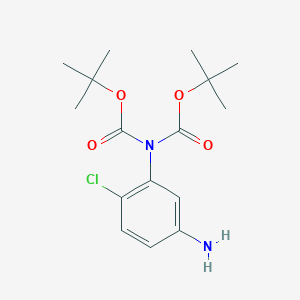

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine

Description

Properties

IUPAC Name |

tert-butyl N-(5-amino-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(18)7-8-11(12)17/h7-9H,18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPRSOAXXXOMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)N)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine typically involves the protection of the amine groups with Boc (tert-butoxycarbonyl) protecting groups. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and reagents like di-tert-butyl dicarbonate (Boc2O). The process may involve multiple steps, including the chlorination of benzene derivatives and subsequent protection of the amine groups.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine groups.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often employed to remove Boc protecting groups.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, free amine compounds, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The Boc protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets.

Comparison with Similar Compounds

The following analysis compares 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine with structurally related benzene-1,3-diamine derivatives and other diamines, focusing on substituent effects, synthetic strategies, and biological activities.

Structural and Functional Group Comparisons

Table 1: Key Properties of Selected Diamine Derivatives

Key Observations:

- In contrast, methyl or ethyl groups (e.g., in ) contribute to hydrophobicity but lack such electronic modulation.

- Protecting Groups: DiBoc groups offer orthogonal deprotection under mild acidic conditions, unlike dibenzyl groups (), which require harsher hydrogenolysis. Phthaloyl-protected analogs () necessitate hydrazine for deprotection, limiting compatibility with acid-sensitive substrates.

- Molecular Weight and Solubility : The DiBoc derivative’s higher molecular weight (~350 g/mol) and bulky tert-butyl groups reduce aqueous solubility compared to smaller analogs like N1,N1-diethyl-4-methylbenzene-1,3-diamine (178.27 g/mol, ).

Biological Activity

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is a chemical compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H23ClN2O4, featuring two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities. The synthesis typically involves:

- Chlorination of benzene derivatives : Chlorination introduces the chlorine atom at the para position.

- Protection of amines : The Boc groups are added to protect the amine functionalities during subsequent reactions.

- Reaction conditions : Common solvents include dichloromethane (DCM), with di-tert-butyl dicarbonate (Boc2O) as a reagent for Boc protection.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation can affect biochemical pathways crucial for cellular functions.

- Binding Affinity : The electronic properties imparted by the chlorine atom and the steric hindrance from the Boc groups influence its binding affinity and specificity towards target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of chlorinated benzene compounds often possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Anti-Cancer Potential

The compound's structural characteristics suggest potential anti-cancer activity. Research has indicated that chlorinated aromatic amines can induce apoptosis in cancer cells through various pathways. For example, analogs of this compound have been tested in cell lines such as A549 (lung cancer) and Hela (cervical cancer), showing promising results in inhibiting cell proliferation.

Case Studies

- Enzyme Inhibition : A study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The findings suggested that modifications in the structure could enhance inhibitory potency compared to standard drugs like donepezil.

- Antibacterial Testing : In a comparative study, derivatives were subjected to micro-dilution methods against various pathogens. Results indicated that certain modifications led to higher efficacy than traditional antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-N,N-DiBoc 4-fluoro-benzene-1,3-diamine | C18H23F2N2O4 | Moderate enzyme inhibition |

| 3-N,N-DiBoc 4-bromo-benzene-1,3-diamine | C18H23BrN2O4 | Antimicrobial properties |

| 3-N,N-DiBoc 4-iodo-benzene-1,3-diamine | C18H23I2N2O4 | Enhanced cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the Boc-protection efficiency in 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine?

- Methodological Answer : Utilize ¹H NMR to identify the tert-butyl groups (δ ~1.3 ppm, singlet) and compare integration ratios with aromatic protons (δ ~6.5–7.5 ppm). FT-IR can confirm carbamate C=O stretching (~1690–1740 cm⁻¹). For ambiguous cases, LC-MS (ESI+) should detect the molecular ion peak (expected [M+H]⁺ for C₁₈H₂₆ClN₂O₄: ~393.1 m/z). Cross-validate with DEPTO-135 NMR to resolve overlapping signals in complex mixtures .

Q. How to optimize the synthesis of this compound to minimize deprotection or side reactions?

- Methodological Answer : Conduct the Boc protection under anhydrous conditions (e.g., dry THF/DMF) using Boc₂O (2.2 equiv) and DMAP (catalytic) at 0–5°C to suppress exothermic side reactions. Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf ~0.5). Quench with ice-cold water and extract with DCM. Purify via column chromatography (silica gel, gradient elution) to isolate the product. Stability studies (e.g., pH 7–8 buffers) can confirm Boc group integrity during storage .

Q. What solvent systems are suitable for crystallization of this compound?

- Methodological Answer : Screen solvents like ethyl acetate/hexane (1:3) or methanol/water (4:1) for slow evaporation. For X-ray-quality crystals, use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids. Note that chloro-substituted aromatic rings may induce π-stacking; adjust solvent polarity to optimize crystal packing .

Advanced Research Questions

Q. How to resolve contradictory NOESY and DFT-calculated conformational data for this compound?

- Methodological Answer : Perform variable-temperature NMR (e.g., 298–333 K) to assess rotational barriers around the C-N bonds. Compare experimental NOESY cross-peaks (e.g., tert-butyl to aromatic protons) with DFT/M06-2X/6-31G(d) simulations of low-energy conformers. If discrepancies persist, consider dynamic effects (e.g., solvent viscosity) or paramagnetic impurities affecting relaxation times .

Q. What strategies mitigate competing N-Boc cleavage during Suzuki-Miyaura coupling reactions involving this compound?

- Methodological Answer : Use Pd(OAc)₂ with SPhos ligand in degassed toluene/EtOH (3:1) at 80°C to reduce oxidative addition at the Boc-protected amine. Add K₂CO₃ (2.5 equiv) to maintain basic conditions, preventing acid-catalyzed deprotection. Monitor Boc stability via in situ IR (C=O absorbance). Post-reaction, purify via acidic extraction (pH 4–5) to remove residual Pd and unreacted boronic acids .

Q. How to assess the environmental fate of this compound in soil-water systems?

- Methodological Answer : Employ SWAT model simulations to predict hydrolysis kinetics under varying pH (4–9) and microbial activity. Validate with HPLC-MS/MS to quantify degradation products (e.g., free diamine or chlorinated intermediates). Global sensitivity analysis (GSA) can identify dominant factors (e.g., soil organic content, temperature) influencing persistence .

Methodological Challenges and Solutions

Q. Why do DSC thermograms of this compound show multiple endothermic peaks?

- Answer : Likely due to polymorphism or residual solvent. Perform TGA-MS to rule out solvent retention. For polymorph screening, recrystallize from DCM/pentane vs. EtOAc/hexane. Use PXRD to correlate diffraction patterns with thermal events. If metastable forms persist, stabilize via seed crystals or annealing .

Q. How to address low yields in reductive amination using this compound as a precursor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.